4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Analytical Chemistry Quality Control Regulatory Compliance

Generic impurity reference materials cannot substitute for the official pharmacopoeial standard in ANDA submissions-regulatory agencies require exact chemical identity per USP/EP monographs. This compound, Nabumetone USP Related Compound A / EP Impurity D (CAS 127053-22-9), is the mandatory reference standard for HPLC/UPLC system suitability (RRT ~0.93 vs. Nabumetone), forced degradation studies, and routine QC batch release. • Traceable to USP, EP, and BP pharmacopoeias with full certificates of analysis • Essential for quantifying the specified 0.1% impurity limit per monograph acceptance criteria • Directly enables defensible ANDA/DMF submissions and commercial manufacturing compliance

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 127053-22-9
Cat. No. B144546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
CAS127053-22-9
Synonyms(E)-4-(6-Methoxy-2-naphthalenyl)-3-Buten-2-one;  USP Nabumetone Related Compound A; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+
InChIKeyODKROFHKPKRFPM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one: A Regulated Impurity Standard (Nabumetone EP Impurity D / USP Related Compound A)


4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (CAS: 127053-22-9) is a specific, α,β-unsaturated ketone recognized in international pharmacopoeias as the specified process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (CAS: 42924-53-8) [1]. It is officially designated as Nabumetone EP Impurity D (European Pharmacopoeia) and Nabumetone USP Related Compound A (United States Pharmacopeia) [2]. Unlike the parent drug which is a saturated ketone prodrug, this compound features a carbon-carbon double bond in conjugation with the ketone group. Its primary, and often sole, scientifically verifiable and meaningful application is as a fully characterized reference standard for analytical method development, validation, and quality control in the manufacture and regulatory assessment of Nabumetone drug substance and products [3].

The Uniqueness of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one: Why a Simple Chemical Analog Cannot Substitute for a Regulatory Reference Standard


In a scientific or industrial setting, 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one is not interchangeable with other naphthyl ketones, generic chalcones, or even its saturated analog, Nabumetone. Its value is not derived from biological activity but from its *legal and procedural identity* as defined by pharmacopeial monographs. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have designated this specific molecular entity, with its exact stereochemistry (E-isomer), as the official reference for a specific impurity [1]. Substituting it with a compound of similar structure, even another known Nabumetone impurity like Impurity F or Impurity A, would invalidate any analytical test result intended for regulatory submission, as the chromatographic retention time, relative response factor, and acceptance criteria are all tied to this precise chemical identity [2]. Therefore, procurement is not a choice between similar compounds; it is a mandate driven by compliance requirements for Abbreviated New Drug Applications (ANDAs) or commercial production quality control.

Quantitative Differentiation: 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one vs. Nabumetone and Other Related Compounds


Chromatographic Identity: Unique USP Relative Retention Time (RRT) vs. Nabumetone

In the official USP HPLC method for Nabumetone related substances, 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (Nabumetone Related Compound A) exhibits a precise and defined relative retention time (RRT) of 0.93, with Nabumetone itself defined as the reference at RRT 1.0 [1]. This specific RRT is a mandated system suitability parameter, and the resolution between this impurity and the Nabumetone peak must be not less than 1.5 [1]. This quantified chromatographic behavior is unique to this molecule and is the critical parameter used to locate and quantify it in drug substance batches.

Analytical Chemistry Quality Control Regulatory Compliance

Chromatographic Identity: EP Relative Retention vs. Nabumetone

The European Pharmacopoeia (EP) defines a different set of chromatographic conditions for Nabumetone impurity analysis. Under these specific conditions, Nabumetone EP Impurity D (4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one) has a relative retention time of approximately 1.1 with respect to the Nabumetone peak (retention time ~11 minutes) [1]. This differs from other specified impurities, such as Impurity F which has a relative retention of about 2.7 [1]. This EP-defined value is distinct from the USP value and is the required identifier for compliance with European regulations.

Analytical Chemistry Quality Control European Pharmacopoeia

Regulatory Classification: A Defined Impurity with a Strict USP Limit

The USP monograph for Nabumetone establishes a quantitative limit for the presence of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (Nabumetone Related Compound A) in the drug substance. The acceptance criterion for this impurity is not more than 0.1% w/w [1]. This limit is paired with a defined Relative Response Factor (RRF) of 0.25, which is necessary to accurately quantify the impurity against the Nabumetone standard [1]. This specific combination of identity, limit, and response factor is legally binding for products sold in jurisdictions recognizing the USP.

Regulatory Science Pharmaceutical Analysis Quality Control

Physicochemical Differentiation: Structural vs. Nabumetone

As a structural analog, 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one differs from the active pharmaceutical ingredient Nabumetone by the presence of a double bond between the C3 and C4 positions of the butanone side chain, making it an α,β-unsaturated ketone (enone) [1]. While Nabumetone is a prodrug designed to undergo hepatic metabolism to the active cyclooxygenase (COX) inhibitor 6-methoxy-2-naphthylacetic acid (6-MNA) [2], this impurity's conjugated system is a marker of a divergent synthetic or degradation pathway. This structural difference is the molecular basis for its distinct chromatographic behavior and its separate regulatory classification.

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

Validated Use Cases for Procuring 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one


USP/EP Method Development and Validation for Nabumetone

This compound is the mandatory reference standard for developing and validating HPLC or UPLC methods for the detection and quantification of Nabumetone Related Compound A (USP) / Impurity D (EP). Its use is required to establish system suitability parameters, such as resolution (R ≥ 1.5 from Nabumetone) and relative retention time (RRT=0.93 per USP), and to conduct forced degradation studies to confirm method specificity [1].

Batch Release and Stability Testing of Nabumetone Drug Substance and Products

In a GMP quality control laboratory, this standard is essential for the routine analysis of Nabumetone API and finished dosage forms (e.g., tablets). Using the official standard allows for accurate quantification of the impurity against the defined 0.1% limit, ensuring that each manufactured batch meets its pharmacopeial specifications and is safe for release to the market [1].

Regulatory Filing Support (ANDAs/DMFs)

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), the use of an official reference standard like Nabumetone USP Related Compound A is not just best practice—it is an expectation from regulatory agencies like the FDA. Data generated using this standard provides a traceable and defensible basis for demonstrating control of this specific impurity in the proposed generic product [1].

Analytical Method Transfer and Troubleshooting

When transferring a validated method between laboratories (e.g., from R&D to QC) or when troubleshooting a method that is failing system suitability criteria, this specific compound is the definitive tool. Its unique and well-characterized chromatographic behavior (RRT ~0.93 or ~1.1, depending on the compendium) makes it an essential marker for confirming proper instrument performance and column selection [1].

Technical Documentation Hub

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